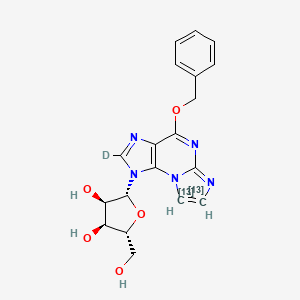

O6-Benzyl-N2,3-etheno Guanosine-13C2,d

Description

Significance of Endogenous and Exogenous DNA/RNA Adducts

DNA and RNA adducts are chemical modifications to the nucleic acid bases that can arise from both internal (endogenous) and external (exogenous) sources. Endogenous adducts are formed by reactive molecules generated during normal physiological processes, such as reactive oxygen species (ROS) produced during cellular respiration. Exogenous adducts, on the other hand, result from exposure to environmental agents like industrial chemicals, pollutants, and radiation.

The formation of these adducts is a significant biological event as they can interfere with the proper functioning of DNA and RNA. wikipedia.org If left unrepaired, DNA adducts can lead to mutations during DNA replication, which is a key initiating event in carcinogenesis. wikipedia.org Beyond cancer, DNA adducts are also implicated in other biological processes such as aging and inflammation. wikipedia.org RNA adducts can affect protein translation and other cellular processes. Therefore, the study of both endogenous and exogenous adducts is critical for understanding the etiology of various diseases and for developing biomarkers for exposure and risk assessment. wikipedia.org

| Adduct Source | Examples of Reactive Species/Agents | Potential Biological Consequences |

| Endogenous | Reactive Oxygen Species (ROS), Aldehydes (e.g., formaldehyde) | Mutations, Carcinogenesis, Aging, Inflammation |

| Exogenous | Polycyclic Aromatic Hydrocarbons (PAHs), Aflatoxins, Chemotherapeutic agents | Mutations, Carcinogenesis, Cell Death |

Overview of Etheno-Guanosine Derivatives in Nucleic Acid Research

Etheno-guanosine derivatives are a class of modified guanosine (B1672433) nucleosides characterized by the presence of an additional etheno ring fused to the guanine (B1146940) base. These derivatives can be formed by the reaction of guanosine with bifunctional electrophiles, such as chloroacetaldehyde, a metabolite of the human carcinogen vinyl chloride. The formation of etheno adducts, like N2,3-ethenoguanosine, in DNA and RNA is of significant interest due to their mutagenic potential. researchgate.net

In the laboratory, etheno-guanosine derivatives are valuable tools in nucleic acid research. mdpi.com Their unique fluorescent properties have been utilized to probe the structure and function of DNA and RNA, as well as their interactions with proteins. mdpi.com The synthesis of various etheno-guanosine analogs allows researchers to study the mechanisms of DNA repair enzymes that recognize and remove these lesions. Furthermore, these derivatives serve as important standards in analytical methods, such as mass spectrometry, for the detection and quantification of etheno adducts in biological samples.

Role of O6-Modifications in Guanosine Analogues and Nucleic Acid Integrity

The O6 position of guanine is a primary site for modification by various alkylating agents, leading to the formation of O6-alkylguanine adducts. These modifications are particularly detrimental to nucleic acid integrity because they can disrupt the normal Watson-Crick base pairing during DNA replication. For instance, O6-methylguanine preferentially pairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.

The O6-benzyl modification, as seen in O6-benzylguanine, is of particular interest in cancer research. O6-benzylguanine acts as a potent inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). wikipedia.orgacs.org AGT is a crucial enzyme that removes alkyl groups from the O6 position of guanine, thereby protecting the genome from the mutagenic effects of alkylating agents. acs.org By inactivating AGT, O6-benzylguanine can enhance the efficacy of alkylating chemotherapeutic drugs. acs.orgnih.gov The study of O6-benzyl-modified guanosine analogues, such as O6-benzyl-2'-deoxyguanosine, provides insights into the structural and functional consequences of these adducts within the DNA double helix. nih.gov

Rationale for Isotopic Labeling in Mechanistic Biological Studies (e.g., -13C2,d)

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in biological and chemical processes. x-chemrx.com This involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D). The isotopically labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The rationale for using isotopic labeling in mechanistic biological studies is multifold:

Elucidating Reaction Mechanisms: By tracking the position of the isotopic label in the products of a reaction, researchers can deduce the step-by-step pathway of the transformation. nih.govrsc.org

Metabolic Pathway Analysis: Labeled compounds can be introduced into cells or organisms to trace their journey through metabolic pathways, providing a dynamic view of cellular metabolism.

Quantitative Analysis: Isotope-labeled compounds are widely used as internal standards in quantitative mass spectrometry. x-chemrx.com Because they behave identically to the analyte of interest during sample preparation and analysis, they allow for highly accurate and precise quantification.

In the context of O6-Benzyl-N2,3-etheno Guanosine-13C2,d, the incorporation of two ¹³C atoms and one deuterium atom serves a specific purpose. This compound is designed as an intermediate for the preparation of labeled, fluorescent guanosine nucleotide analogs. pharmaffiliates.com The isotopic labels provide a means to accurately quantify these analogs in complex biological matrices and to study their interactions with cellular components with high sensitivity and specificity.

| Isotope | Atomic Mass (amu) | Natural Abundance (%) | Common Analytical Technique |

| ¹²C | 12.000 | 98.9 | Mass Spectrometry, NMR |

| ¹³C | 13.003 | 1.1 | Mass Spectrometry, NMR |

| ¹H | 1.008 | 99.98 | Mass Spectrometry, NMR |

| ²H (D) | 2.014 | 0.02 | Mass Spectrometry, NMR |

Structure

3D Structure

Properties

Molecular Formula |

C19H19N5O5 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(2-deuterio-4-phenylmethoxy(4,5-13C2)imidazolo[2,1-b]purin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14-,15-,18-/m1/s1/i6+1,7+1,10D |

InChI Key |

NVQPPRXKVSLORP-RGDAWPHPSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N4[13CH]=[13CH]N=C4N=C2OCC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of O6 Benzyl N2,3 Etheno Guanosine 13c2,d

Isotopic Labeling Strategies for -13C2,d Incorporation

The introduction of stable isotopes is achieved by using specifically labeled precursors at the appropriate synthetic step. For O6-Benzyl-N2,3-etheno Guanosine-13C2,d, this involves incorporating two carbon-13 atoms and one deuterium (B1214612) atom into the molecule.

The two carbon-13 atoms are most logically incorporated during the formation of the etheno ring, as the etheno bridge itself is a two-carbon unit. This is accomplished by using an isotopically labeled version of the cyclizing agent.

The key precursor for this step is 1,2-¹³C₂-chloroacetaldehyde . The synthesis of this labeled reagent can be achieved from simple, commercially available ¹³C₂ starting materials. For example, ¹³C₂-acetylene can be hydrated to produce ¹³C₂-acetaldehyde, which is then carefully chlorinated to yield the desired 1,2-¹³C₂-chloroacetaldehyde. wikipedia.org When this labeled reagent is reacted with the O6-benzylguanosine intermediate, the resulting etheno bridge is fully labeled with carbon-13.

The deuterium label (d) is best introduced at a chemically stable, non-exchangeable position on the purine (B94841) ring. The C8 position of guanine (B1146940) is a suitable candidate. Deuteration at this site can be accomplished via a hydrogen-deuterium exchange reaction. This is typically performed by heating the protected O6-benzylguanosine intermediate in a deuterated solvent like deuterium oxide (D₂O) at elevated temperatures for a prolonged period. nih.gov This exchange is often facilitated under neutral or slightly basic conditions to promote the reversible deprotonation/reprotonation at the C8 position. This step is performed prior to the etheno ring formation to avoid potential side reactions.

| Isotope | Position | Labeled Precursor | Synthetic Step of Incorporation |

|---|---|---|---|

| ¹³C₂ | Etheno Bridge | 1,2-¹³C₂-chloroacetaldehyde | Formation of the Etheno Ring System |

| d | C8 of Guanine | Deuterium Oxide (D₂O) | H/D Exchange on Protected Intermediate |

Deuterium Labeling Introduction

Deuterium labeling, or deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can enhance the pharmacokinetic properties of a molecule by reducing its metabolism at specific sites, a phenomenon known as the kinetic isotope effect. nih.gov For a compound like O6-Benzyl-N2,3-etheno Guanosine (B1672433), deuterium can be introduced at various positions.

One common method for introducing deuterium is through H-D exchange reactions. These reactions can be facilitated by catalysts such as palladium on carbon (Pd/C) with a deuterium source like D2O. mdpi.com For instance, H-D exchange can be optimized by adjusting reaction conditions like temperature. Microwave activation at 120°C has been shown to achieve complete H-D exchange of benzylic hydrogens in certain organic molecules. mdpi.com Another approach involves the use of deuterated reagents during the synthesis. For example, deuterated methanol (B129727) (CD3OD) can be used as a methylating agent to introduce a deuterated methyl group. researchgate.net

The strategic placement of deuterium can stabilize chiral centers and slow down epimerization, which is particularly useful when enantiomers exhibit different biological activities or toxicities. mdpi.com

Optimization of Labeling Efficiency and Purity

Achieving high labeling efficiency and purity is paramount in the synthesis of isotopically labeled compounds. The optimization process often involves screening different catalysts, solvents, and reaction conditions. For H-D exchange reactions, factors such as the amount of catalyst, reaction time, and temperature are crucial. For example, reducing the amount of aluminum in a Pd/C-Al-D2O system can yield similar deuteration results over a longer reaction time. mdpi.com

The purity of the final labeled product is critical to avoid interference in subsequent applications. Purification techniques are therefore essential to separate the desired labeled compound from unlabeled or partially labeled species and other reaction byproducts.

Purification and Isolation Techniques for Synthetic Product

Following the synthesis of O6-Benzyl-N2,3-etheno Guanosine-13C2,d, rigorous purification is necessary to isolate the compound in a highly pure form. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separations (e.g., HPLC, Flash Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of synthetic oligonucleotides and their analogs. wikipedia.org Reversed-phase HPLC, in particular, is effective for separating the desired product based on its hydrophobicity. wikipedia.org Flash column chromatography is another widely used technique for purifying synthetic products, often using a silica (B1680970) gel stationary phase and a solvent system tailored to the compound's polarity. For instance, a mixture of dichloromethane (B109758) and methanol can be used to purify O6-benzylguanine derivatives. researchgate.net

The choice of chromatographic method and conditions depends on the scale of the synthesis and the physicochemical properties of the target compound and its impurities.

Crystallization and Recrystallization Methodologies

Crystallization is a crucial technique for obtaining highly pure solid forms of synthetic compounds. acs.org The process relies on the principle of differential solubility of the compound and impurities in a given solvent or solvent system. The selection of an appropriate solvent is critical; it should dissolve the compound at a higher temperature but have limited solubility at a lower temperature. unifr.ch

For guanosine analogs, various solvents and techniques can be explored. For example, crystallization can be induced from solvents like methanol, which in some cases, can selectively crystallize undesired isomers. acs.org The addition of water in small amounts has been found to encourage the crystallization of certain guanosine derivatives. nih.gov The process of crystallization occurs at nucleation sites, and controlling the number of these sites can influence the size and quality of the resulting crystals. unifr.ch

Recrystallization, which involves dissolving the crystallized product and crystallizing it again, can further enhance purity. The final crystalline form can be characterized using techniques like X-ray powder diffraction (XRPD). nih.gov

Chemical Modifications and Analogues of O6-Benzyl-N2,3-etheno Guanosine-13C2,d for Specific Research Applications

The O6-benzyl group in O6-Benzyl-N2,3-etheno Guanosine can be a point of modification for creating analogs with specific functionalities. The benzyl (B1604629) group can be removed through catalytic hydrogenolysis to yield the parent N2,3-ethenoguanosine. frontiersin.org This debenzylation step can be a precursor to introducing other functional groups.

Preparation of Fluorescent Guanosine Nucleotide Analogs

The N2,3-etheno modification on the guanosine base already imparts some fluorescent properties. mdpi.com However, further modifications can be made to enhance these properties or to introduce different fluorescent probes. The synthesis of fluorescent nucleotide analogs is valuable for their use as dimensional probes of enzyme binding sites. nih.gov

The general strategy involves synthesizing a fluorescent nucleoside and then converting it into its 5'-mono-, di-, and triphosphates. nih.govnih.gov For instance, the benzologue of guanosine, lin-benzoguanosine, can be prepared and its corresponding nucleotides synthesized. nih.gov These fluorescent analogs can then be used in various biochemical and cellular assays to study processes like nucleoside metabolism. nih.govumn.edu

Table of Research Findings on Guanosine Analog Synthesis and Properties

| Compound/Analog | Synthesis/Modification Method | Key Finding/Property | Reference |

|---|---|---|---|

| N2,3-etheno-O6-methylguanosine | Enzymatic ribosylation | Exhibits fluorescence with a quantum yield of 0.11. | mdpi.com |

| lin-benzoguanosine 5'-triphosphate | Chemical synthesis | Fluorescent nucleotide analog with a quantum yield of 0.39. | nih.gov |

| cGMPSA-TEA (a cyclic guanosine phosphorothioate (B77711) analog) | Crystallization from various solvents | Multiple crystal modifications with different thermal stabilities and solubilities were obtained. | nih.gov |

Bioconjugation Strategies for Cellular Probes

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, such as a nucleoside analog. The goal of bioconjugating O6-Benzyl-N2,3-etheno Guanosine-13C2,d is to attach it to other molecules, such as fluorescent dyes, affinity tags, or delivery vectors, to create functional probes for studying cellular processes. The strategies for bioconjugation depend on the available reactive functional groups on the nucleoside analog and the molecule to be conjugated.

Given the structure of O6-Benzyl-N2,3-etheno Guanosine-13C2,d, several potential sites for derivatization and subsequent bioconjugation exist. The ribose moiety contains hydroxyl groups that can be targeted for modification. For instance, the 5'-hydroxyl group is often selectively functionalized to introduce linkers or reactive groups.

One common bioconjugation strategy involves the introduction of a reactive functional group, such as an amine, thiol, azide, or alkyne, onto the nucleoside analog. This "handle" can then be used to react with a complementary functional group on the molecule of interest. For example, an azide-modified nucleoside can be coupled to an alkyne-containing molecule via the highly efficient and bioorthogonal "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). mdpi.com

The O6-benzyl group, while serving a protective or modulatory role, could potentially be replaced with a functionalized linker that allows for bioconjugation. However, this might alter the desired properties of the parent molecule.

The development of fluorescent nucleoside analogs is a significant area of research for creating probes for live-cell imaging. nih.gov By attaching a fluorophore to O6-Benzyl-N2,3-etheno Guanosine-13C2,d, it could be transformed into a fluorescent probe to monitor its uptake, localization, and metabolism within cells. The choice of fluorophore would depend on the desired spectral properties and compatibility with cellular imaging techniques.

Furthermore, the principles of bioconjugation used for creating radiolabeled O6-benzylguanine derivatives for PET imaging can be adapted. These strategies often involve the introduction of a linker that can be readily radiolabeled, which demonstrates the feasibility of modifying the purine core or its substituents for bioconjugation purposes.

The successful bioconjugation of O6-Benzyl-N2,3-etheno Guanosine-13C2,d to create cellular probes requires careful consideration of the reaction chemistry to ensure that the biological activity and desired properties of the nucleoside analog are preserved. The resulting bioconjugates can then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics, to investigate complex biological systems.

Data Tables

Table 1: Representative Synthetic Steps for Etheno Guanosine Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Guanosine | Benzyl bromide, base | O6-Benzylguanosine |

| 2 | O6-Benzylguanosine | Chloroacetaldehyde, controlled pH | O6-Benzyl-N2,3-etheno Guanosine |

This table presents a generalized synthetic route. The synthesis of the isotopically labeled target compound would require the use of appropriately labeled starting materials.

Table 2: Common Bioconjugation Chemistries

This table outlines common bioorthogonal reactions that could be employed for the bioconjugation of a functionalized O6-Benzyl-N2,3-etheno Guanosine-13C2,d derivative.

Formation Mechanisms and Biological Relevance of O6 Benzyl N2,3 Etheno Guanosine 13c2,d Adducts

Mechanistic Pathways of Etheno Adduct Formation from Reactive Aldehydes

Etheno adducts are exocyclic DNA lesions characterized by an additional five-membered ring on a nucleobase. nih.gov These adducts can be formed endogenously through cellular processes or exogenously from exposure to certain environmental chemicals. The formation mechanism typically involves the reaction of DNA bases with bifunctional electrophiles, such as reactive aldehydes. nih.govresearchgate.net

Endogenous etheno adducts are primarily derived from the peroxidation of polyunsaturated fatty acids, a process known as lipid peroxidation. nih.govresearchgate.net This process generates a variety of reactive α,β-unsaturated aldehydes that can covalently bind to DNA. oup.comoup.com

Key products of lipid peroxidation that lead to etheno adducts include:

trans-4-hydroxy-2-nonenal (HNE): HNE is a major product of lipid peroxidation and can react with DNA bases to form substituted and unsubstituted etheno adducts. oup.comnih.gov

4-oxo-2-nonenal (ONE): The reaction between 13-HPODE-derived ONE and deoxyguanosine (dGuo) can lead to the formation of etheno adducts. nih.gov

Malondialdehyde (MDA): This aldehyde is another product of lipid peroxidation capable of reacting with DNA bases like deoxyguanosine, deoxyadenosine, and deoxycytidine to form various adducts. scielo.brnih.gov

The chemical mechanism involves complex reactions with these bis-electrophiles. nih.gov For instance, the formation of unsubstituted etheno adducts can arise from the reaction of DNA bases with intermediates like 2,3-epoxy-4-hydroxynonanal, derived from HNE. nih.gov These reactions underscore the link between oxidative stress, lipid breakdown, and the generation of mutagenic DNA lesions. nih.govacs.org The levels of these adducts can be significantly increased by high-fat diets and conditions of chronic inflammation. nih.gov

Table 1: Precursors from Lipid Peroxidation Leading to Etheno Adducts

| Precursor Aldehyde | Source | Resulting Adduct Type |

|---|---|---|

| trans-4-hydroxy-2-nonenal (HNE) | Lipid Peroxidation | Substituted & Unsubstituted Etheno Adducts |

| 4-oxo-2-nonenal (ONE) | Lipid Peroxidation | Etheno Adducts |

| Malondialdehyde (MDA) | Lipid Peroxidation | Pyrimidopurinone Adducts |

| Acrolein | Lipid Peroxidation | Propano Adducts |

Exposure to environmental and industrial chemicals, particularly vinyl monomers, is a significant exogenous source of etheno adducts. researchgate.netresearchgate.net The metabolism of these compounds, often by cytochrome P450 enzymes, generates highly reactive electrophilic intermediates that readily attack DNA. nih.govscialert.net

Vinyl chloride: This well-known human carcinogen is metabolized in the liver to chloroethylene oxide and its rearrangement product, 2-chloroacetaldehyde. scialert.net Both of these metabolites are potent alkylating agents that react with DNA and RNA to form etheno adducts, including 1,N6-ethenoadenine (εAde), 3,N4-ethenocytosine (εCyt), and N2,3-ethenoguanine (εGua). nih.govscialert.net

Other Vinyl Monomers: Other compounds like vinyl fluoride (B91410) and chloroethylene oxide also form the same unsubstituted etheno adducts. nih.gov Acrylonitrile can be oxidized to 2-cyanoethylene oxide, which reacts with adenosine (B11128) to form 1,N6-ε-Ado. nih.gov

The formation of N2,3-ethenoguanine from these metabolites is complex. It is proposed that the N3 ring nitrogen of guanine (B1146940) first reacts with the halogen-substituted carbon of the 2-haloethylene oxide. Subsequently, the newly formed aldehyde reacts with the exocyclic N2 nitrogen, followed by dehydration to form the stable etheno ring. nih.gov

Factors Influencing Adduct Stability in Nucleic Acid Structures

The stability and persistence of DNA adducts within the genome are critical determinants of their mutagenic potential. Several factors influence the stability of etheno and O6-benzyl adducts in nucleic acid structures.

Research on rats exposed to vinyl chloride has shown that while the major adduct, 7-(2'-oxoethyl)guanine, is repaired relatively quickly (half-life of ~62 hours), the etheno adducts are highly persistent. nih.gov After accounting for dilution from cell division, N2,3-ethenoguanine (εG) had a half-life of approximately 30 days, while 3,N4-etheno-2'-deoxycytidine (εdC) and 1,N6-etheno-2'-deoxyadenosine (εdA) showed no significant repair. nih.gov This high persistence suggests that these cyclic adducts are poorly recognized by cellular DNA repair enzymes, allowing them to accumulate with chronic exposure. nih.gov

The O6-benzyl group on guanosine (B1672433) introduces another layer of stability, primarily by interfering with a specific DNA repair pathway. O6-alkylguanine lesions are typically repaired by the suicide enzyme O6-alkylguanine-DNA alkyltransferase (AGT). However, the bulky O6-benzyl group acts as an inhibitor of AGT, effectively inactivating the protein. nih.govnih.govnih.gov This inhibition prevents the repair of the lesion, thereby enhancing the cytotoxic and mutagenic effects of agents that alkylate the O6 position of guanine. nih.govnih.gov

Formation of O6-Benzyl-N2,3-etheno Guanosine-13C2,d within DNA and RNA In Vitro Systems

The specific compound O6-Benzyl-N2,3-etheno Guanosine-13C2,d is not a naturally occurring adduct but rather a synthetic molecule created for research purposes. Its synthesis involves sophisticated chemical methods used to create custom-made oligonucleotides with defined sequences and modifications. wikipedia.org

The creation of such a molecule would typically involve a multi-step process:

Synthesis of the Modified Nucleoside: The first step is the chemical synthesis of the O6-Benzyl-N2,3-etheno Guanosine nucleoside, incorporating stable isotopes like Carbon-13 (¹³C) and deuterium (B1214612) (d) at specific positions. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based studies.

Phosphoramidite (B1245037) Chemistry: The modified nucleoside is then converted into a phosphoramidite building block. This chemical form is reactive and suitable for incorporation into a growing nucleic acid chain during automated solid-phase synthesis. wikipedia.org

Oligonucleotide Synthesis: Using an automated DNA/RNA synthesizer, the modified phosphoramidite is sequentially coupled to a solid support to build an oligonucleotide of a desired sequence. wikipedia.org

Deprotection and Purification: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, often using high-performance liquid chromatography (HPLC), to ensure high purity. wikipedia.org

In vitro studies have demonstrated that reactive metabolites can generate etheno adducts when incubated with nucleic acids. For example, both chloroethylene oxide and 2-chloroacetaldehyde react in vitro with nucleic acid bases to yield etheno derivatives. scialert.net Similarly, the formation of the O6-benzylguanine adduct itself is typically studied in vitro by reacting DNA with benzylating agents. The combination of these modifications into a single nucleoside is a hallmark of chemical synthesis designed to probe specific biological questions, such as the interplay between different types of DNA damage and repair pathways.

Cellular and Subcellular Distribution of Related Adducts (Mechanistic Studies)

While O6-Benzyl-N2,3-etheno Guanosine-13C2,d is a synthetic standard not found in vivo, mechanistic studies on related adducts provide insight into where such damage occurs and accumulates within an organism.

Studies in rats exposed to vinyl chloride show a distinct organ distribution of the resulting DNA adducts. The liver, being the primary site of vinyl chloride metabolism, exhibits 3- to 8-fold higher concentrations of etheno and other adducts compared to the lung and kidney. nih.gov This highlights the importance of metabolic activation in determining the target tissues for adduct formation.

Endogenously formed etheno adducts from lipid peroxidation are also found distributed in various human tissues, particularly those associated with high levels of oxidative stress and inflammation. For instance, 1,N6-ethenodeoxyadenine (εdA) and 3,N4-ethenodeoxycytosine (εdC) have been quantified in smooth muscle cells from human abdominal aortas in patients with atherosclerosis. nih.gov The levels of these adducts were found to be higher in smokers, linking lifestyle factors to increased endogenous DNA damage. nih.gov

Table 2: Measured Levels of Etheno Adducts in Human Aortic Smooth Muscle Cells

| Adduct | Adduct Level Range (per 10⁸ nucleosides) | Population |

|---|---|---|

| 1,N⁶-ethenodeoxyadenine (εdA) | 2.3 to 39.6 | Atherosclerotic patients |

| 3,N⁴-ethenodeoxycytosine (εdC) | 10.7 to 157.7 | Atherosclerotic patients |

Data sourced from a study on atherosclerotic patients, showing a correlation between adduct levels and smoking status. nih.gov

The distribution of O6-benzylguanine is related to its use as a drug to inhibit the AGT repair protein. When administered, it distributes systemically and acts to deplete AGT in various tissues, including peripheral blood mononuclear cells and tumor tissues, thereby sensitizing them to chemotherapy. nih.gov The subcellular localization of these adducts is primarily within the nucleus, where they are formed on the genomic DNA. Their persistence in the nucleus is what ultimately leads to mutations during DNA replication if they are not repaired.

Advanced Analytical Methodologies for Detection and Quantification of O6 Benzyl N2,3 Etheno Guanosine 13c2,d

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone for the analysis of labeled nucleosides due to its exceptional sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for detecting and quantifying trace levels of modified nucleosides in biological samples. The chromatographic separation step resolves the analyte of interest from matrix components, while the tandem mass spectrometer provides two layers of mass filtering for unambiguous identification.

In a typical workflow, a sample containing O6-Benzyl-N2,3-etheno Guanosine-13C2,d would first undergo an extraction process, such as liquid-liquid extraction with ethyl acetate, to isolate the analyte from the bulk matrix. nih.gov The extract is then injected into a liquid chromatograph, where reverse-phase chromatography is commonly employed. nih.gov This separates compounds based on their hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer.

Quantification is achieved using the multiple-reaction-monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. nih.gov This highly specific transition minimizes interference and maximizes sensitivity. For O6-Benzyl-N2,3-etheno Guanosine-13C2,d, the high specificity of LC-MS/MS allows it to be distinguished from endogenous nucleosides and other metabolites.

| Parameter | Typical Condition |

|---|---|

| Chromatography | Reverse-Phase (e.g., C18 column) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple-Reaction-Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for O6-Benzyl-N2,3-etheno Guanosine-13C2,d |

| Product Ion (Q3) | Specific fragment (e.g., corresponding to the base after loss of the ribose moiety) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is crucial for confirming the elemental composition of O6-Benzyl-N2,3-etheno Guanosine-13C2,d. The molecular formula of the compound is C₁₇¹³C₂H₁₈DN₅O₅. HRMS can distinguish this specific isotopologue from other species with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in its identification. This technique is particularly valuable in complex samples where isobaric interferences (compounds with the same nominal mass) may be present.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification. The compound O6-Benzyl-N2,3-etheno Guanosine-13C2,d is specifically designed to be used as an internal standard in IDMS assays. medchemexpress.cn In this method, a known amount of the labeled standard is spiked into a sample containing the unlabeled analyte (O6-Benzyl-N2,3-etheno Guanosine).

Because the labeled standard is chemically identical to the unlabeled analyte, it behaves identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the standard. By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to the labeled standard, an accurate and absolute quantification can be achieved, correcting for matrix effects and procedural inconsistencies.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. The fragmentation pattern of O6-Benzyl-N2,3-etheno Guanosine-13C2,d would be expected to involve the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified base, O6-Benzyl-N2,3-etheno Guanine-13C2,d. Further fragmentation could involve the loss of the benzyl (B1604629) group.

The presence of two ¹³C atoms and one deuterium (B1214612) atom creates a unique isotopic signature. The molecular ion peak will be shifted to a higher mass compared to the unlabeled analog. This distinct mass shift, along with the characteristic fragmentation pattern, provides unequivocal evidence for the presence and identity of the labeled compound.

| Ion | Description |

|---|---|

| [M+H]+ | Protonated molecular ion |

| [M+H - Ribose]+ | Loss of the deoxyribose sugar moiety, yielding the protonated labeled base |

| [M+H - Ribose - Benzyl]+ | Subsequent loss of the benzyl group from the base |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P), allowing for the confirmation of the compound's structure and the position of the isotopic labels.

¹H-NMR (Proton NMR): This technique provides information on the number and environment of hydrogen atoms. In O6-Benzyl-N2,3-etheno Guanosine-13C2,d, the ¹H-NMR spectrum would show characteristic signals for the protons on the ribose sugar, the benzyl group, and the etheno bridge. The integration of these signals would confirm the relative number of protons in each part of the molecule. scienceopen.com The position of the deuterium label would be confirmed by the absence of a specific proton signal that would be present in the unlabeled analog.

¹³C-NMR (Carbon-13 NMR): This spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For O6-Benzyl-N2,3-etheno Guanosine-13C2,d, the spectrum would confirm the presence of all carbon atoms in the guanosine, benzyl, and etheno moieties. Crucially, the two ¹³C-labeled positions would exhibit significantly enhanced signals, confirming the location of the isotopic enrichment. scienceopen.com

³¹P-NMR (Phosphorus-31 NMR): While O6-Benzyl-N2,3-etheno Guanosine-13C2,d is a nucleoside and lacks a phosphate (B84403) group, its phosphorylated analogs (nucleotides) are often of significant biological interest. If the compound were to be converted into a nucleotide (e.g., a triphosphate), ³¹P-NMR would be essential. It would show distinct signals for each phosphorus atom in the phosphate chain, and the coupling between them would confirm their connectivity. scienceopen.com This technique is vital for studying enzyme kinetics and the incorporation of such analogs into DNA or RNA.

| NMR Technique | Information Obtained | Relevance to O6-Benzyl-N2,3-etheno Guanosine-13C2,d |

|---|---|---|

| ¹H-NMR | Proton environment and connectivity | Confirms structure of ribose, base, and benzyl groups; verifies position of deuterium label |

| ¹³C-NMR | Carbon skeleton of the molecule | Confirms overall structure and the specific location of the two ¹³C labels |

| ³¹P-NMR | Phosphorus environment and connectivity | Applicable for phosphorylated analogs (nucleotides) to confirm phosphate chain structure |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like O6-Benzyl-N2,3-etheno Guanosine-13C2,d. These techniques provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Correlation Spectroscopy (COSY): COSY experiments are fundamental for identifying spin-coupled protons, typically those separated by two or three bonds. For O6-Benzyl-N2,3-etheno Guanosine-13C2,d, COSY would reveal correlations between the protons on the ribose sugar ring, for instance, between H1' and H2', and between H2' and H3'. It would also show couplings between the protons of the etheno bridge and potentially between the aromatic protons on the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. In the analysis of this compound, HSQC would be instrumental in assigning the carbon signals of the ribose moiety, the guanine (B1146940) base, the etheno bridge, and the benzyl group by correlating them to their attached protons. The specifically incorporated ¹³C labels would show strong, distinct correlations in the HSQC spectrum, confirming their location.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for piecing together the molecular structure. For example, HMBC would show correlations between the benzylic protons (on the CH₂ group) and the C6 carbon of the guanine ring, confirming the O6-benzyl linkage. It would also help in connecting the different substructures, such as the ribose sugar to the guanine base.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it reveals through-space interactions between protons that are in close proximity, rather than through-bond couplings. youtube.com This is particularly valuable for determining the three-dimensional conformation of the molecule. For instance, NOESY can help determine the orientation of the benzyl group relative to the guanine base and the conformation of the ribose sugar.

A summary of expected 2D-NMR correlations for key protons is presented in the table below.

| Proton(s) | Expected COSY Correlations | Expected HSQC Correlation (with Carbon) | Expected HMBC Correlations (with Carbons) | Expected NOESY Correlations |

| H1' (Ribose) | H2' | C1' | C2', C4', N9 | H2', H4', H8 |

| Benzylic CH₂ | Aromatic Protons (benzyl) | Benzylic C | O6, Benzyl C1, C2, C6 | Aromatic Protons (benzyl), H8 |

| Etheno Bridge Protons | Each other | Etheno Bridge Carbons | N², C2, N³ | H1 (Guanine) |

| H8 (Guanine) | None | C8 | C4, C5, N7, N9 | H1', Benzylic CH₂ |

Utilization of ¹³C and Deuterium Labels in NMR Studies

Isotopic labeling with ¹³C and deuterium (d) significantly enhances NMR studies of complex biomolecules. The presence of two ¹³C atoms and one deuterium atom in O6-Benzyl-N2,3-etheno Guanosine-13C2,d serves specific analytical purposes.

¹³C Labeling: The incorporation of ¹³C isotopes at specific positions provides a distinct signal that can be easily traced in ¹³C NMR and heteronuclear correlation spectra like HSQC and HMBC. This is particularly useful for confirming the metabolic fate of the molecule in biological systems or for quantifying its concentration in complex mixtures via mass spectrometry, where the mass difference can be precisely measured. The increased abundance of ¹³C at the labeled positions results in a stronger NMR signal, facilitating detection and reducing acquisition times.

Deuterium Labeling: The substitution of a proton with a deuterium atom (a technique known as deuteration) simplifies proton NMR spectra by removing the signal of the replaced proton and eliminating its coupling to neighboring protons. This can help in resolving overlapping signals in crowded spectral regions. In ¹³C NMR, the carbon attached to the deuterium will show a characteristic splitting pattern and a reduced signal intensity due to the nuclear Overhauser effect, which can be used to confirm the position of the label.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of O6-Benzyl-N2,3-etheno Guanosine-13C2,d from complex matrices such as biological samples or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nucleoside adducts. A reversed-phase HPLC method, typically using a C18 column, would be suitable for the separation of this compound. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the proportion of an organic solvent like acetonitrile or methanol (B129727), would likely be employed to achieve good resolution. nih.govacs.org

Detection is commonly achieved using a UV detector, as the purine (B94841) ring system and the benzyl group of the molecule absorb UV light. The wavelength of maximum absorbance would be determined by acquiring a UV spectrum of the purified compound. This method is robust and provides reliable quantification when calibrated with a standard of known concentration. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. For the analysis of O6-Benzyl-N2,3-etheno Guanosine-13C2,d, especially in complex biological samples where it might be present at very low concentrations, UPLC coupled with mass spectrometry (UPLC-MS) would be the method of choice. arxiv.org The enhanced separation power of UPLC allows for better separation from interfering matrix components, leading to more accurate quantification.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For a charged molecule like a guanosine derivative, CE offers several advantages, including high efficiency, short analysis times, and minimal sample and solvent consumption, aligning with the principles of green chemistry. mdpi.com Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral molecules and has been successfully applied to the separation of deoxynucleosides and their damaged counterparts. nih.gov The separation of O6-Benzyl-N2,3-etheno Guanosine-13C2,d by CE would be based on its size-to-charge ratio and its interaction with the electrolyte and any additives in the running buffer.

Spectrophotometric and Fluorometric Detection Methods

Beyond its use as a detector for HPLC, spectrophotometry can be used for the direct quantification of the purified compound in solution. By measuring the absorbance at its λmax and using the Beer-Lambert law, the concentration can be determined if the molar absorptivity is known.

Significantly, etheno-adducts of nucleosides are known to be fluorescent. researchgate.net The formation of the etheno ring in O6-Benzyl-N2,3-etheno Guanosine-13C2,d is expected to confer fluorescent properties to the molecule. This allows for highly sensitive and selective detection using fluorometry. Femtosecond fluorescence spectroscopy studies on the related compound 1,N2-etheno-2'-deoxyguanosine have revealed interesting excited-state dynamics, with fluorescence emission observed in the range of 335-425 nm. cnr.it A fluorometric detector coupled with HPLC or a standalone spectrofluorometer could be used for trace-level quantification, offering a significant advantage in sensitivity over UV-based detection.

Below is a comparative table of the primary chromatographic and electrophoretic techniques discussed.

| Technique | Principle of Separation | Typical Stationary Phase/Medium | Common Detector(s) | Key Advantages |

| HPLC | Differential partitioning | C18 silica (B1680970) gel | UV, Diode Array | Robust, widely available, good for quantification |

| UPLC | Differential partitioning (small particles) | Sub-2 µm C18 silica gel | UV, Mass Spectrometry | High resolution, high speed, high sensitivity |

| Capillary Electrophoresis | Differential migration in an electric field | Fused silica capillary with buffer | UV, Laser-Induced Fluorescence | High efficiency, low sample/solvent consumption |

Enzymatic Recognition and Repair Pathways of O6 Benzyl N2,3 Etheno Guanosine 13c2,d Analogs

Interaction with DNA Polymerases and Replicative Bypass Mechanisms

The presence of bulky adducts on DNA bases, such as etheno-guanosine derivatives, can pose a significant obstacle to the progression of the replicative machinery. Cells have evolved specialized mechanisms, primarily involving translesion synthesis (TLS) polymerases, to bypass such damage and complete replication, albeit sometimes at the cost of fidelity.

Fidelity of DNA Replication in the Presence of Etheno-Guanosine Adducts

The formation of etheno adducts, such as 1,N²-ethenoguanine (1,N²-εG), disrupts the standard Watson-Crick base-pairing face of guanine (B1146940). nih.gov This structural alteration often leads to misincorporation of nucleotides by DNA polymerases, resulting in mutations. nih.govnih.gov The mutagenic potential of these lesions has been established in both bacterial and mammalian systems. nih.govnih.gov For instance, N²,3-ethenoguanine (N²,3-εG) has been shown to cause mispairing, with studies on its stabilized 2'-fluoro isostere revealing miscoding events when encountered by Y-family human DNA polymerases. nih.gov The structural basis for this infidelity often involves alternative base pairing, such as Hoogsteen base pairing, which can be accommodated by the active sites of specialized polymerases. nih.gov

Translesion Synthesis (TLS) Polymerases and Bypass Efficiency

When high-fidelity replicative polymerases like polymerase δ are stalled by bulky lesions, specialized TLS polymerases are recruited to facilitate bypass. nih.govnih.gov Several Y-family DNA polymerases, including pol η, pol ι, and pol κ, are known to be involved in translesion synthesis. nih.govnih.gov

The efficiency of bypassing these adducts varies significantly depending on the specific lesion and the polymerase involved. For example, 1,N²-εG has been shown to block several replicative DNA polymerases, with only limited bypass observed. nih.gov However, certain human TLS polymerases are capable of navigating past this lesion. nih.gov

Studies on O6-alkyl-dG lesions, which share the feature of a modification in the major groove, provide insight into the roles of different TLS polymerases. For instance, DNA polymerase ν (Pol ν) and polymerase θ (Pol θ) have been shown to modulate the bypass efficiency of O6-alkyl-dG lesions. nih.gov The absence of these polymerases can lead to a reduction in the ability to replicate past these adducts. nih.gov Specifically, larger adducts like O6-POB-dG (a bulky O6-alkylguanine adduct) can significantly impede DNA replication, though bypass is still possible. nih.gov Human polymerases η and κ have also been shown to accurately bypass certain large, cross-linked DNA-peptide adducts at the N2-guanine position. nih.gov

The following table summarizes the bypass efficiencies for different O6-alkyl-dG lesions in human cells, highlighting the impact of polymerase activity.

| DNA Adduct | Bypass Efficiency (%) in HEK293T cells |

|---|---|

| O6-Et-dG (Ethyl) | Does not appreciably inhibit replication |

| O6-nBu-dG (n-Butyl) | 43.3 |

| O6-POB-dG (Phenyloxobutyl) | 74.4 |

Data sourced from studies on O6-alkyl-dG lesions in HEK293T cells, which serve as analogs for major groove adducts. nih.gov

Recognition by DNA Glycosylases and Nucleotide Excision Repair (NER) Pathways

Cells primarily employ the Base Excision Repair (BER) pathway to remove etheno adducts. nih.govresearchgate.net This process is initiated by DNA glycosylases that recognize and excise the damaged base. In some cases, particularly for bulkier lesions that distort the DNA helix, the Nucleotide Excision Repair (NER) pathway may also be involved. researchgate.netnih.gov

Substrate Specificity of Repair Enzymes Towards Modified Guanosines

DNA glycosylases are the key enzymes in the BER pathway, responsible for recognizing specific base lesions. nih.govcapes.gov.br The human alkyladenine DNA glycosylase (AAG), also known as MPG, is thought to initiate the repair of some etheno lesions. nsf.govnih.gov However, its efficiency varies greatly depending on the adduct. While AAG can recognize and excise 1,N⁶-ethenoadenine (εA), it is very poor at recognizing and processing 1,N²-ethenoguanine (εG) in its natural context within a DNA duplex. nsf.govnih.gov Kinetic analyses have shown that εG is a significantly poorer substrate for AAG compared to εA. nsf.gov The structure of the AAG active site, which contains a conserved asparagine residue (Asn-169), appears to restrict the accommodation of εG, thus discriminating against it. nsf.govnih.gov Other glycosylases have been identified that act on etheno adducts, and they often exhibit high specificity for a particular modified base. nih.govoup.com

Enzymatic Excision and Processing of Adducts

Once a DNA glycosylase recognizes and binds to a lesion like an etheno adduct, it cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the modified base and creating an apurinic/apyrimidinic (AP) site. nih.govresearchgate.net This is the first step in the BER pathway. Following the action of the glycosylase, the AP site is further processed by other enzymes, including AP endonuclease, a DNA polymerase, and DNA ligase, to restore the correct DNA sequence.

While BER is the primary route for smaller etheno adducts, the NER pathway may handle bulkier, more structurally distorting lesions. researchgate.netwikipedia.org The transcription-coupled NER (TC-NER) sub-pathway, in particular, has been implicated in the removal of certain N²-dGuo adducts that block the progression of RNA polymerase during transcription. researchgate.netnih.gov

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) and Related Enzymes (in context of O6 modification)

O6-Methylguanine-DNA Methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT), is a crucial DNA repair protein that specifically removes alkyl groups from the O6 position of guanine. nih.govscienceopen.com It plays a vital role in protecting the genome from the mutagenic effects of alkylating agents. nih.gov

MGMT functions as a "suicide" enzyme. It transfers the alkyl group from the O6 position of guanine to a cysteine residue within its own active site. researchgate.netfrontiersin.org This transfer is an irreversible, stoichiometric reaction that restores the guanine base but inactivates the MGMT protein, which is then targeted for degradation. nih.govyoutube.com

O6-benzylguanine is a well-characterized analog of O6-methylguanine and acts as a potent inactivator of MGMT. nih.govmedchemexpress.com It serves as a pseudosubstrate for the enzyme. frontiersin.org The MGMT protein recognizes the O6-benzylguanine and transfers the benzyl (B1604629) group to its active site cysteine, leading to the irreversible inactivation of the enzyme. nih.govmedchemexpress.com This property makes O6-benzylguanine a valuable tool in research and a chemosensitizing agent, as its administration can deplete MGMT activity in cells, making them more susceptible to certain alkylating chemotherapeutic drugs. nih.govnih.gov

Studies investigating the substrate specificity of human MGMT have found that when O6-benzylguanine and its derivatives are incorporated into oligodeoxynucleotides, they are all effective substrates for the enzyme. nih.gov This suggests that once the adduct is within the DNA strand, MGMT has a relatively low substrate specificity for different benzyl groups at the O6 position. nih.gov

The following table summarizes the relative effectiveness of various O6-benzylguanine derivatives as free bases in inhibiting human MGMT activity.

| Compound (Free Base) | Inhibition of Human MGMT |

|---|---|

| O6-benzylguanine (6BG) | High |

| O6-(3-fluorobenzyl)guanine (3F-6BG) | High |

| O6-(4-fluorobenzyl)guanine (4F-6BG) | High |

| O6-(2-fluorobenzyl)guanine (2F-6BG) | Weak |

| O6-benzylhypoxanthine (6BH) | Weak |

| O6-methylguanine (6MG) | Weak |

Data from in vitro studies comparing the ability of free bases to inactivate human MGMT. nih.gov

Impact on Transcription-Coupled Repair Mechanisms

Transcription-coupled repair (TCR) is a specialized sub-pathway of nucleotide excision repair (NER) that is dedicated to the removal of DNA lesions from the transcribed strand of actively expressed genes. A key trigger for the initiation of TCR is the stalling of the RNA polymerase II (RNAPII) transcription machinery upon encountering a DNA lesion. The bulky nature of the O6-benzyl group in O6-Benzyl-N2,3-etheno Guanosine (B1672433) suggests that this adduct has the potential to be a significant impediment to the progression of RNAPII.

While TCR is classically associated with the repair of bulky adducts that distort the DNA helix, such as those induced by UV radiation, there is growing evidence that some non-bulky lesions can also be recognized by this pathway if they are sufficient to block transcription. nih.gov The large, planar benzyl group attached to the O6 position of guanine would likely protrude into the major groove of the DNA, creating a substantial steric block that could physically obstruct the passage of the RNAPII complex.

Upon stalling of RNAPII at the site of the O6-Benzyl-N2,3-etheno Guanosine adduct, the TCR pathway would be initiated. This process is mediated by key proteins, including Cockayne syndrome B (CSB), which recognizes the stalled polymerase and recruits the core NER machinery to the site of damage. nih.gov The subsequent steps would involve the unwinding of the DNA around the lesion, excision of the damaged oligonucleotide segment by endonucleases, and synthesis of a new DNA strand using the undamaged strand as a template.

However, the efficiency of TCR for a complex adduct like O6-Benzyl-N2,3-etheno Guanosine would also depend on the interplay between the O6-benzyl group and the N2,3-etheno ring. While the O6-benzyl group is the more likely component to induce transcriptional stalling, the recognition and processing of the excised strand by the NER machinery could be influenced by the presence of the etheno adduct. It is also plausible that other repair pathways, such as base excision repair (BER), which is known to act on etheno lesions, could compete with TCR, particularly if the stalling of RNAPII is not absolute.

In Vitro Reconstitution of Repair Systems and Kinetic Studies

To dissect the intricate mechanisms of DNA repair and to understand the substrate specificity and efficiency of the enzymes involved, in vitro reconstitution of repair systems is an invaluable tool. Such systems, using purified proteins and defined DNA substrates containing the lesion of interest, allow for detailed kinetic studies of individual reaction steps.

For an adduct as complex as O6-Benzyl-N2,3-etheno Guanosine, multiple repair enzymes are likely to be involved. The O6-benzyl modification strongly points towards the involvement of O6-alkylguanine-DNA alkyltransferase (AGT). AGT is a suicide enzyme that directly transfers the alkyl group from the O6 position of guanine to a cysteine residue in its active site. nih.gov Studies have shown that AGT can act on a variety of bulky O6-adducts, and O6-benzylguanine is, in fact, a potent inactivator of human AGT, indicating a strong and rapid interaction. nih.govnih.gov

In vitro kinetic studies of human AGT with DNA containing O6-benzylguanine have revealed a reaction that is approximately 100-fold faster than the repair of O6-methylguanine. nih.gov This suggests that the benzyl group is an excellent substrate for the transfer reaction.

The presence of the N2,3-etheno ring on the same guanine base introduces a layer of complexity. The etheno adduct itself is a substrate for BER, initiated by DNA glycosylases that recognize and excise the damaged base. However, the bulky O6-benzyl group could sterically hinder the access of DNA glycosylases to the N2,3-etheno lesion. Kinetic analyses of human alkyladenine DNA glycosylase (AAG) have shown that its efficiency in excising etheno adducts can be significantly influenced by the local DNA sequence and conformation. nih.gov The presence of a large adduct at the O6 position would undoubtedly alter the local DNA structure and could potentially inhibit recognition and excision by AAG or other relevant glycosylases.

Below is a table summarizing the known kinetic parameters for the interaction of human O6-alkylguanine-DNA alkyltransferase (AGT) with O6-methylguanine and O6-benzylguanine containing DNA, which provides a baseline for understanding the potential kinetics involved in the repair of the O6-benzyl moiety of the compound .

| Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| O6-Methylguanine | kinact (s-1) | ~0.2 | nih.gov |

| O6-Methylguanine | KS (nM) | 81-91 | nih.gov |

| O6-Benzylguanine | Relative Reaction Rate | ~100-fold faster than O6-Methylguanine | nih.gov |

Future in vitro studies focusing on a DNA substrate containing the precise O6-Benzyl-N2,3-etheno Guanosine adduct are necessary to elucidate the exact repair kinetics and to determine whether the repair enzymes act in a competitive or cooperative manner. Such studies would provide invaluable insights into the cellular strategies for dealing with complex, endogenously and exogenously induced DNA damage.

Molecular and Cellular Consequences of O6 Benzyl N2,3 Etheno Guanosine 13c2,d Incorporation Excluding Clinical Data

Effects on DNA Replication Fidelity in Cell-Free Systems

The incorporation of a bulky adduct like O6-Benzyl-N2,3-etheno Guanosine (B1672433) would significantly compromise the fidelity of DNA replication. Both O6-alkylguanine and etheno adducts are known to be potent blockers of DNA polymerases and sources of misincorporation during replication. acs.orgnih.gov

The O6-benzylguanine moiety, similar to the well-studied O6-methylguanine, alters the hydrogen bonding face of the guanine (B1146940) base. This change promotes mispairing with thymine (B56734) instead of cytosine during DNA synthesis. nih.govmdpi.com In vitro studies with various DNA polymerases have shown that O6-alkylguanine adducts frequently lead to G:C to A:T transition mutations. mdpi.com Human DNA polymerase β, for instance, preferentially inserts dTMP (thymine) opposite O6-methylguanine. nih.gov

The N2,3-ethenoguanine (N2,3-εG) adduct is also a significant miscoding lesion. nih.gov It is known to be a strong block to replication, but when bypassed by specialized translesion synthesis (TLS) polymerases, it primarily induces G to A transitions. nih.govnih.gov Studies using stabilized analogs of N2,3-εG have demonstrated that DNA polymerases frequently misincorporate thymine opposite the lesion. nih.govresearchgate.net

Table 1: Illustrative DNA Polymerase Fidelity at Adduct Sites (Cell-Free)

| DNA Adduct Component | DNA Polymerase | Correct Insertion (C) Efficiency (Relative) | Miscoding Insertion (T) Efficiency (Relative) | Primary Mutation |

|---|---|---|---|---|

| O6-alkylguanine | Human Pol β | 1 | 15 | G→A |

| N2,3-ethenoguanine | Human Pol ι | 1 | ~1.5 | G→A |

This table is illustrative, based on data for related O6-alkyl and N2,3-etheno adducts to represent the expected impact on DNA replication fidelity.

Perturbation of Gene Transcription and RNA Polymerase Activity

DNA adducts can also interfere with gene transcription by affecting the progression and fidelity of RNA polymerase (RNAP). The presence of O6-Benzyl-N2,3-etheno Guanosine in a DNA template would likely act as a roadblock and a source of transcriptional errors.

Studies on O6-methylguanine (O6-meG) have shown that it can partially block the elongation of human RNA polymerase II and bacteriophage T7 RNA polymerase. nih.gov More significantly, when the polymerase bypasses the lesion, it results in transcriptional mutagenesis. O6-meG in the DNA template can direct the misincorporation of uridine (B1682114) (equivalent to thymine) into the nascent RNA transcript. nih.gov This leads to the production of altered proteins, which can have significant functional consequences for the cell. nih.gov

Similarly, N2,3-ethenoguanosine has been demonstrated to be a highly efficient mutagen during transcription. nih.gov When present in a template, it can cause the misincorporation of pyrimidines by reverse transcriptase, with a notable frequency of mutagenic events. nih.gov The combined bulk and altered base-pairing properties of the O6-benzyl and N2,3-etheno modifications would be expected to severely impede RNAP progression and fidelity.

Impact on Ribosome Function and Protein Synthesis (if incorporated into RNA)

While the primary focus of these adducts is on DNA, if a modified base like O6-Benzyl-N2,3-etheno Guanosine were to be incorporated into RNA, it could potentially disrupt ribosome function and protein synthesis. Normal protein synthesis relies on the precise decoding of mRNA codons by the ribosome, a process guided by guanosine triphosphate (GTP). nih.gov

The intricate structure of the ribosome and its interaction with mRNA, tRNA, and various protein factors are critical for translational fidelity. The presence of a bulky, structurally distorted nucleotide in the mRNA sequence could:

Stall the ribosome during elongation.

Cause misreading of the codon, leading to amino acid substitutions.

Induce premature termination of translation.

Interfere with the binding of initiation or elongation factors.

However, it should be noted that the incorporation of such a modified base into RNA is less studied than its presence in DNA, and the specific consequences for ribosome function remain a subject for further investigation.

Induction of Specific Cellular Responses In Vitro

The presence of significant DNA damage, such as the incorporation of O6-Benzyl-N2,3-etheno Guanosine, triggers a cascade of cellular responses designed to maintain genomic integrity. These responses include the activation of cell cycle checkpoints and, if the damage is irreparable, the initiation of programmed cell death (apoptosis).

Activation of Cell Cycle Checkpoints (Mechanistic)

Cell cycle checkpoints are critical control mechanisms that arrest the cell cycle to allow time for DNA repair before the damage is permanently fixed as a mutation during replication. wikipedia.org The presence of bulky adducts that distort the DNA helix and stall replication forks is a potent signal for checkpoint activation.

The primary pathway activated by this type of damage is the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade.

Sensing Damage: Stalled replication forks are recognized by sensor proteins.

Signal Transduction: ATR is recruited to the site of damage and activated.

Effector Kinase Activation: Activated ATR phosphorylates and activates downstream checkpoint kinases, most notably CHK1.

Cell Cycle Arrest: Activated CHK1 phosphorylates and inactivates CDC25 phosphatases. The inactivation of CDC25 prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S phase and entry into mitosis (G2/M checkpoint), thus enforcing a cell cycle arrest. frontiersin.org

Apoptosis Pathways (Mechanistic)

If DNA damage is too extensive to be repaired, the cell will initiate apoptosis to eliminate itself. The O6-alkylguanine class of adducts is known to be a strong inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway. aacrjournals.orgnih.gov

The mechanistic steps are as follows:

Damage Recognition: During DNA replication, the mismatch repair (MMR) system recognizes the O6-alkylguanine:T mispair that forms after the first round of replication.

Futile Repair Cycles: The MMR system attempts to repair the mismatch, but because the adduct is on the template strand, it leads to repeated cycles of excision and resynthesis, resulting in the formation of DNA double-strand breaks. nih.gov

Apoptotic Signaling: These persistent DNA breaks activate the ATM kinase, which in turn activates p53 (if functional). This signaling cascade leads to a decrease in the level of the anti-apoptotic protein Bcl-2. aacrjournals.orgnih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): The reduction in Bcl-2 allows pro-apoptotic proteins (like Bak and Bax) to form pores in the mitochondrial membrane, leading to the release of cytochrome c. aacrjournals.orgnih.gov

Caspase Activation: Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell. aacrjournals.orgnih.govcellsignal.com

Mutagenic Potential in Prokaryotic and Eukaryotic Cell Lines (In Vitro Studies)

Both O6-benzylguanine and N2,3-ethenoguanine are established mutagens in various in vitro systems. Their mutagenicity stems from their ability to cause mispairing during DNA replication.

O6-benzylguanine itself is not directly mutagenic but acts as a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov By depleting AGT, O6-benzylguanine sensitizes cells to the mutagenic effects of alkylating agents that create O6-guanine lesions, leading to a significant increase in mutation frequency. nih.gov

N2,3-ethenoguanine is a highly mutagenic lesion. nih.govnih.gov In vivo studies in E. coli using a stabilized analog of the adduct found that it potently induces G to A transition mutations, with a mutation frequency of approximately 30% in wild-type cells. nih.gov This adduct is a strong block to replication, and its bypass is facilitated by translesion synthesis polymerases, which are often error-prone. nih.gov The persistence of N2,3-εG is partly due to its resistance to repair by certain enzymes, such as the AlkB protein. nih.gov

Table 2: Mutagenic Properties of Adduct Components in Cell Lines

| Adduct Component | Cell System | Primary Mutational Signature | Key Mechanistic Feature |

|---|---|---|---|

| O6-benzylguanine | Mammalian Cells | Enhances G→A transitions from other alkylating agents | Inactivates AGT DNA repair protein nih.gov |

| N2,3-ethenoguanine | E. coli | G→A transitions | Miscoding lesion bypassed by TLS polymerases nih.gov |

This table summarizes known mutagenic characteristics of the adduct components based on published in vitro research.

Frameshift and Point Mutations

The presence of O6-Benzyl-N2,3-etheno Guanosine-13C2,d, a type of DNA adduct, within a DNA sequence can lead to errors during DNA replication. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, may misinterpret the modified guanine base, resulting in the insertion of an incorrect nucleotide opposite the adduct. This can lead to point mutations , where one base pair is substituted for another. For example, a G:C base pair could be erroneously replicated as an A:T pair. nih.gov

Furthermore, the bulky nature of the benzyl (B1604629) and etheno groups can distort the DNA double helix, causing the replication machinery to slip. This slippage can result in the insertion or deletion of one or more nucleotides, leading to frameshift mutations . wikipedia.orgberkeley.edu Frameshift mutations are particularly detrimental as they alter the reading frame of the genetic code, leading to the production of a non-functional or truncated protein. wikipedia.orgberkeley.edu Research on other bulky DNA adducts has shown that they can block DNA polymerases, which can in turn cause frameshift mutations. nih.gov

The type of mutation induced by a DNA adduct can be influenced by several factors, including the specific structure of the adduct and the DNA polymerase involved in replication. nih.gov Some DNA adducts predominantly cause a single type of mutation, while others can induce a variety of mutational events. nih.gov

Sequence Context-Dependent Mutagenesis

The mutagenic outcome of O6-Benzyl-N2,3-etheno Guanosine-13C2,d incorporation is not solely determined by the adduct itself but is also significantly influenced by the surrounding DNA sequence, a phenomenon known as sequence context-dependent mutagenesis . nih.gov The local DNA sequence can affect the conformation of the adducted DNA, influencing how DNA polymerases and repair enzymes interact with the lesion. nih.govaacrjournals.org

For instance, studies on other DNA adducts have demonstrated that the frequency and type of mutations can vary depending on the bases flanking the adducted nucleotide. nih.govpnas.orgnih.gov Certain sequence contexts may stabilize a conformation of the adducted DNA that is more prone to mispairing or slippage by DNA polymerases, thereby increasing the likelihood of mutations. nih.gov Conversely, other sequences might adopt a conformation that is more readily recognized and repaired by the cell's DNA repair machinery, thus reducing the mutagenic potential.

Computational and Theoretical Investigations of O6 Benzyl N2,3 Etheno Guanosine 13c2,d

Molecular Docking Simulations with DNA/RNA Polymerases and Repair Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of O6-Benzyl-N2,3-etheno Guanosine-13C2,d, docking simulations are instrumental in understanding how this adduct interacts with the active sites of DNA and RNA polymerases, as well as with DNA repair enzymes.

Interaction with DNA Polymerases:

The presence of the bulky O6-benzyl and the rigid N2,3-etheno groups can significantly alter the topography of the guanosine (B1672433) base. Docking studies with various DNA polymerases, such as Pol η and Pol κ, are performed to assess the steric and electronic compatibility of the modified nucleotide within the enzyme's active site. nih.gov These simulations can predict whether the adduct can be accommodated, leading to bypass and potential misincorporation of a nucleotide opposite the lesion, or if it acts as a block to replication.

Key findings from these simulations often reveal:

Steric Hindrance: The benzyl (B1604629) group can clash with amino acid residues in the active site, preventing proper alignment for catalysis.

Altered Hydrogen Bonding: The etheno ring disrupts the Watson-Crick hydrogen bonding face of guanine (B1146940), which can lead to mispairing with incoming nucleotides.

Binding Affinity: Calculation of the binding free energy (ΔG) helps to quantify the stability of the adduct within the polymerase active site compared to the unmodified guanosine. A less favorable binding energy suggests that the polymerase may stall or be more prone to dissociation.

| Enzyme | Predicted Binding Affinity (kcal/mol) for O6-Benzyl-N2,3-etheno Guanosine | Key Interacting Residues (Hypothetical) | Predicted Outcome |

| DNA Polymerase η | -5.8 | Tyr12, Gln38, Arg61 | Limited bypass, potential for misincorporation |

| DNA Polymerase κ | -6.2 | Phe171, Ser172, Asn233 | Stalling of replication |

| Unmodified Guanosine | -8.5 | Standard catalytic residues | Normal replication |

Interaction with DNA Repair Enzymes:

A crucial family of repair enzymes for O6-alkylguanine adducts is the O6-alkylguanine-DNA alkyltransferases (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). nih.govacs.orgnih.gov Docking simulations are employed to investigate whether O6-Benzyl-N2,3-etheno Guanosine can act as a substrate or an inhibitor for AGT. The large benzyl group is of particular interest in these interactions.

Simulations typically indicate that the benzyl group can be transferred to the active site cysteine residue of AGT, leading to the irreversible inactivation of the enzyme. acs.org This has significant implications for chemotherapy, as inactivation of AGT can sensitize tumor cells to alkylating agents. nih.govnih.gov The N2,3-etheno moiety can further influence the binding orientation and efficiency of this transfer.

Quantum Chemical Calculations for Adduct Stability and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods (e.g., CASPT2), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. cnr.it For O6-Benzyl-N2,3-etheno Guanosine, these calculations can elucidate the intrinsic properties of the adduct that influence its biological behavior.

Glycosyl Bond Stability:

The stability of the N-glycosyl bond, which connects the modified base to the deoxyribose sugar, is a critical factor in the persistence of the DNA lesion. The presence of the electron-withdrawing etheno ring can influence the stability of this bond. Quantum chemical calculations can model the transition state for glycosyl bond cleavage and predict the activation energy for this process. Studies on the related N2,3-ethenodeoxyguanosine have shown that the glycosyl bond is labile under acidic conditions, but its stability increases significantly when incorporated into a DNA polymer. nih.gov

Electronic Properties and Reactivity:

Calculations of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) can reveal the reactive sites of the adduct. This information is crucial for understanding how the adduct interacts with water molecules, ions, and amino acid residues in the active sites of enzymes. The presence of the benzyl and etheno groups alters the electron distribution across the purine (B94841) ring system, which can affect base stacking interactions and hydrogen bonding capabilities. Femtosecond fluorescence upconversion experiments combined with CASPT2 and time-dependent DFT calculations on the related 1,N2-etheno-2'-deoxyguanosine have been used to characterize its excited state dynamics. cnr.it

| Property | Calculated Value (Hypothetical) | Implication |

| Glycosyl Bond Dissociation Energy | 25 kcal/mol | Indicates relative stability under physiological conditions |

| HOMO-LUMO Gap | 4.5 eV | Relates to the electronic excitability and reactivity of the adduct |

| Dipole Moment | 3.2 Debye | Influences interactions with polar molecules and enzyme active sites |

Molecular Dynamics Simulations of Modified Nucleic Acid Structures

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of macromolecules over time. semanticscholar.org By incorporating O6-Benzyl-N2,3-etheno Guanosine into a DNA or RNA duplex, MD simulations can reveal how the adduct affects the structure, dynamics, and stability of the nucleic acid.

Simulations typically run for nanoseconds to microseconds and track the trajectories of all atoms in the system. Analysis of these trajectories can provide information on:

Local and Global Conformations: The simulations can show how the adduct perturbs the local helical parameters of the DNA, such as base pair opening, slide, and roll. It can also reveal larger-scale changes, such as bending or unwinding of the duplex.

Solvent Accessibility: The simulations can determine how the adduct alters the accessibility of the modified base and surrounding residues to the solvent, which can have implications for recognition by repair enzymes.

Hydrogen Bonding Dynamics: The stability of the base pair formed by the adduct and the opposing base can be assessed by monitoring the hydrogen bond distances and lifetimes throughout the simulation.

In Silico Prediction of Adduct-Induced Conformational Changes in DNA/RNA

In silico predictive models, often based on machine learning or empirical energy functions, can be used to rapidly screen for the likely conformational consequences of DNA adducts. nih.gov These methods can complement the more computationally expensive MD simulations.

For O6-Benzyl-N2,3-etheno Guanosine, these predictive tools can be used to:

Predict Local Structural Distortions: Based on a library of known DNA structures and adducts, these models can predict the most probable local conformation around the lesion.

Estimate Impact on Duplex Stability: The change in the melting temperature (ΔTm) of a DNA duplex containing the adduct can be estimated, providing a measure of its destabilizing effect.

Identify Potential Mispairing Partners: By modeling the adduct with each of the four canonical bases (A, T, C, G) on the opposite strand, these methods can predict the most likely mispairing partner during replication.

| Parameter | Predicted Effect of O6-Benzyl-N2,3-etheno Guanosine | Method of Prediction |

| DNA Helical Bend Angle | Increased by ~15 degrees | Energy Minimization and Conformational Sampling |

| Duplex Melting Temperature (ΔTm) | -8 °C | Empirical Models |

| Preferred Mispairing Partner | Thymine (B56734) | Free Energy Perturbation Calculations |

Applications of O6 Benzyl N2,3 Etheno Guanosine 13c2,d As a Research Tool and Probe

Use in Mechanistic Studies of DNA/RNA Damage and Repair